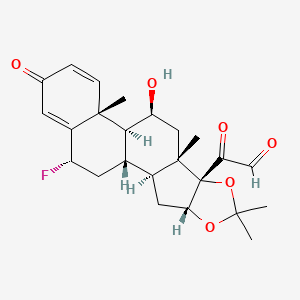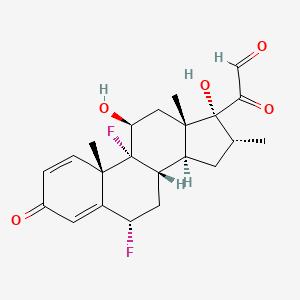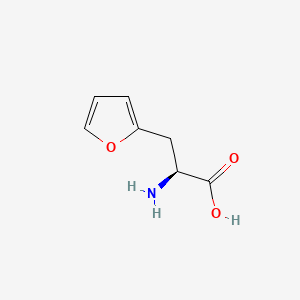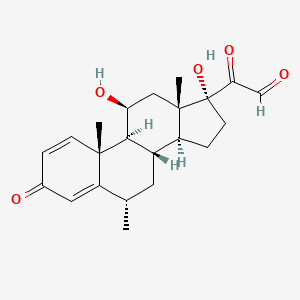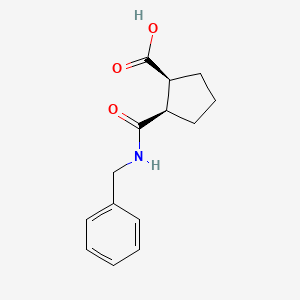
Carvedilol N-β-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carvedilol N-β-D-Glucuronide is a metabolite of Carvedilol, a nonselective beta-adrenergic blocker with alpha-1 blocking activity. Carvedilol is commonly used to treat conditions such as hypertension and heart failure. The glucuronidation of Carvedilol results in the formation of this compound, which is an important process in the metabolism and excretion of the drug .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carvedilol N-β-D-Glucuronide typically involves the enzymatic glucuronidation of Carvedilol. This process can be carried out using liver microsomes or recombinant enzymes that catalyze the transfer of glucuronic acid to Carvedilol. The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and optimal pH and temperature settings to facilitate the enzymatic activity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bioreactors where the enzymatic glucuronidation is carried out under controlled conditions. The process ensures high yield and purity of the product, which is essential for its use in pharmaceutical applications .
化学反応の分析
Types of Reactions
Carvedilol N-β-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off by enzymes such as β-glucuronidase. This reaction is crucial for the excretion of the metabolite from the body .
Common Reagents and Conditions
The hydrolysis of this compound typically requires the presence of β-glucuronidase and occurs under physiological conditions. The major product formed from this reaction is Carvedilol, which can then undergo further metabolism .
科学的研究の応用
Carvedilol N-β-D-Glucuronide has several scientific research applications:
Pharmacokinetics: It is used to study the metabolism and excretion of Carvedilol in the body.
Drug Interaction Studies: Researchers use it to understand how Carvedilol interacts with other drugs and how these interactions affect its metabolism.
Toxicology: It helps in assessing the safety and potential toxicity of Carvedilol and its metabolites.
Biomarker Development: It serves as a biomarker for monitoring Carvedilol therapy in patients.
作用機序
Carvedilol N-β-D-Glucuronide exerts its effects primarily through its parent compound, Carvedilol. Carvedilol blocks beta-adrenergic receptors, reducing heart rate and blood pressure. It also blocks alpha-1 adrenergic receptors, leading to vasodilation and decreased peripheral resistance. These combined actions make Carvedilol effective in treating hypertension and heart failure .
類似化合物との比較
Similar Compounds
Morphine-6-Glucuronide: Like Carvedilol N-β-D-Glucuronide, this compound is a glucuronide metabolite of morphine and has significant pharmacological activity.
Resveratrol Glucuronides: These are glucuronide metabolites of resveratrol, known for their potential health benefits and biological activities.
Uniqueness
This compound is unique due to its dual action on both beta and alpha-adrenergic receptors, which is not commonly seen in other glucuronide metabolites. This dual action contributes to its effectiveness in treating cardiovascular conditions .
特性
CAS番号 |
216973-69-2 |
|---|---|
分子式 |
C₃₀H₃₄N₂O₁₀ |
分子量 |
582.6 |
同義語 |
1-Deoxy-1-[4-[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-9-yl]-β-D-glucopyranuronic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)
